Visnaginone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

See also: Visnaga daucoides fruit (part of).

Applications De Recherche Scientifique

Pharmacological Properties

1.1. Vasodilatory Effects

Visnaginone exhibits potent vasodilatory properties, making it effective in treating cardiovascular conditions such as angina pectoris and myocardial ischemia. The mechanism involves inhibition of calcium entry through L-type calcium channels, leading to relaxation of vascular smooth muscle . Studies have shown that this compound can effectively lower blood pressure and alleviate symptoms associated with coronary insufficiency .

1.2. Antidiabetic Activity

Research indicates that this compound possesses antidiabetic properties, significantly reducing blood glucose levels in diabetic models. An aqueous extract demonstrated a hypoglycemic effect comparable to that of conventional oral hypoglycemic agents . This suggests potential for developing this compound-based therapies for diabetes management.

1.3. Antimicrobial Activity

This compound has shown considerable antimicrobial effects against various pathogens. Extracts containing this compound inhibited the growth of Mycobacterium tuberculosis and several strains of bacteria, including Streptococcus species and Candida species . The minimum inhibitory concentrations (MICs) for this compound extracts were notably low, indicating strong antibacterial potency.

Antioxidant and Anticancer Properties

This compound's antioxidant capabilities contribute to its anticancer potential. Studies have demonstrated that it modulates gene expression related to apoptosis, enhancing the expression of pro-apoptotic markers while suppressing anti-apoptotic genes . This dual action positions this compound as a promising candidate for cancer therapy, particularly in targeting liver and breast cancer cells.

Neuroprotective Effects

Emerging research highlights the neuroprotective effects of this compound, particularly in conditions involving neuroinflammation. It has been shown to reduce inflammatory cytokines in models of neurodegeneration, suggesting its potential utility in treating neurodegenerative diseases .

4.1. Clinical Applications

- Angina Pectoris Treatment : A clinical study involving patients with angina pectoris demonstrated significant improvements in symptoms following treatment with this compound extracts, showcasing its effectiveness as a vasodilator .

- Diabetes Management : In animal studies, this compound exhibited a dose-dependent reduction in blood glucose levels, indicating its potential as an antidiabetic agent .

4.2. Comparative Efficacy

A comparative study evaluated the antimicrobial efficacy of this compound against standard antibiotics, revealing that it outperformed several commercial antibacterial agents against specific strains . The following table summarizes key findings:

| Pathogen | MIC (μg/mL) | Standard Treatment MIC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 3.81 ± 0.24 | 15 (Chloramphenicol) |

| Mycobacterium tuberculosis | 7.81 ± 1.74 | 10 (Rifampicin) |

| Candida albicans | 5 ± 0.5 | 20 (Fluconazole) |

Propriétés

Numéro CAS |

484-27-5 |

|---|---|

Formule moléculaire |

C11H10O4 |

Poids moléculaire |

206.19 g/mol |

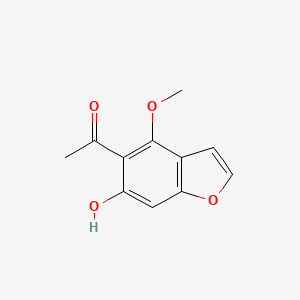

Nom IUPAC |

1-(6-hydroxy-4-methoxy-1-benzofuran-5-yl)ethanone |

InChI |

InChI=1S/C11H10O4/c1-6(12)10-8(13)5-9-7(3-4-15-9)11(10)14-2/h3-5,13H,1-2H3 |

Clé InChI |

JGNYBYBMPAOPJD-UHFFFAOYSA-N |

SMILES |

CC(=O)C1=C(C2=C(C=C1O)OC=C2)OC |

SMILES canonique |

CC(=O)C1=C(C2=C(C=C1O)OC=C2)OC |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.